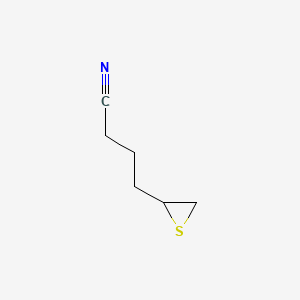
Carbamoyl peroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamoyl peroxide is an organic peroxide compound characterized by the presence of a carbamoyl group attached to a peroxide linkage This compound is known for its reactivity and is used in various chemical processes and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamoyl peroxide can be synthesized through the addition of peroxy-acids to organic isocyanates. This method involves the reaction of a peroxy-acid with an isocyanate to form the this compound. The reaction conditions typically require controlled temperatures and the presence of a solvent to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and stabilization to ensure the quality and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Carbamoyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic reactions.
Reduction: Under certain conditions, it can be reduced to form other compounds.
Substitution: It can participate in substitution reactions where the carbamoyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include peroxy-acids, organic isocyanates, and various solvents. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reaction with organic isocyanates can produce acyl carbamoyl peroxides, which have unique properties and applications .
Scientific Research Applications
Carbamoyl peroxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of carbamoyl peroxide involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Carbamoyl peroxide can be compared with other similar compounds, such as:
Benzoyl peroxide: Both compounds are organic peroxides, but benzoyl peroxide is more commonly used in dermatological applications, while this compound is used in organic synthesis.
Carbamide peroxide: This compound is used primarily in dental applications for teeth whitening, whereas this compound has broader applications in chemistry and industry.
List of Similar Compounds
- Benzoyl peroxide
- Carbamide peroxide
- Acyl carbamoyl peroxides
Properties
CAS No. |
57223-40-2 |
|---|---|
Molecular Formula |
C2H4N2O4 |
Molecular Weight |
120.06 g/mol |
IUPAC Name |
carbamoyl carbamoperoxoate |
InChI |
InChI=1S/C2H4N2O4/c3-1(5)7-8-2(4)6/h(H2,3,5)(H2,4,6) |
InChI Key |
ONANWDUDFJIIGP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)OOC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[(2S)-2-Methoxycyclopropane-1,1-diyl]dibenzene](/img/structure/B14613382.png)


![3-[(2,6-Dichlorophenyl)methylidene]oxolan-2-one](/img/structure/B14613414.png)




![2-[(2S)-2-pyridin-3-ylpiperidin-1-yl]acetonitrile](/img/structure/B14613439.png)

![1,4-Dihydrobenzo[e][1,2,4]triazepin-5-one](/img/structure/B14613466.png)
![N-{4-[(3,6-Dichloroacridin-9-YL)amino]phenyl}methanesulfonamide](/img/structure/B14613467.png)
